2-Acetyl-6-methylbenzonitrile

Description

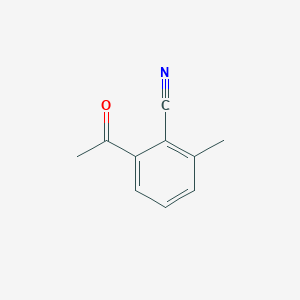

2-Acetyl-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an acetyl group (-COCH₃) at the 2-position and a methyl group (-CH₃) at the 6-position of the benzene ring. This compound combines the electron-withdrawing nitrile (-CN) and acetyl groups with the electron-donating methyl substituent, creating a unique electronic profile. Such structural attributes make it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The acetyl group enhances reactivity in condensation or nucleophilic addition reactions, while the methyl group contributes to steric effects and solubility in nonpolar solvents .

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-acetyl-6-methylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-7-4-3-5-9(8(2)12)10(7)6-11/h3-5H,1-2H3 |

InChI Key |

FNTBYBUPZMUILH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the aromatic ring of 2-methylbenzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-acetyl-6-methylbenzoic acid.

Reduction: Formation of 2-acetyl-6-methylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetyl-6-methylbenzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methylbenzonitrile involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis to form amides or carboxylic acids. These reactions are facilitated by enzymes or catalysts, leading to the formation of various biologically active compounds .

Comparison with Similar Compounds

2-Chloro-6-methylbenzonitrile

- Structural Differences : Replaces the acetyl group at the 2-position with chlorine.

- Key Properties :

- Electron Effects : Chlorine is less electron-withdrawing than the acetyl group, reducing the ring’s electrophilicity. This diminishes reactivity in reactions requiring electron-deficient aromatic systems (e.g., nucleophilic aromatic substitution).

- Solubility : The absence of a polar acetyl group reduces solubility in polar solvents compared to 2-acetyl-6-methylbenzonitrile.

- Applications : Primarily used as a precursor in pesticide synthesis due to its stability and halogen-mediated reactivity .

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

- Structural Differences: Features a bulky amino-ethyl-chlorophenyl substituent at the 2-position instead of acetyl.

- Key Properties: Electronic Profile: The amino group (-NH-) is electron-donating, opposing the nitrile’s electron-withdrawing effect. This creates a polarized system, enhancing intermolecular interactions (e.g., hydrogen bonding). Biological Activity: The chlorophenyl and amino groups make this compound a candidate for kinase inhibition or receptor-targeted drug design, unlike the acetyl/methyl derivative .

2-Cyano-6-hydroxybenzothiazole

- Structural Differences : Replaces the benzene ring with a benzothiazole heterocycle and introduces a hydroxyl group at the 6-position.

- Key Properties: Acidity: The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation under mild conditions. Coordination Chemistry: The benzothiazole sulfur and nitrile nitrogen allow metal coordination, useful in catalysis or sensor development. Applications: Used in fluorescent probes and as a ligand in transition-metal complexes, diverging from the non-heterocyclic benzonitrile derivatives .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends: The acetyl group in this compound enhances electrophilic aromatic substitution rates compared to chloro or amino analogs. For example, nitration occurs 2–3× faster than in 2-chloro-6-methylbenzonitrile .

- Thermal Stability: Methyl and acetyl substituents improve thermal stability (decomposition >200°C) relative to hydroxyl- or amino-substituted derivatives, which degrade below 150°C .

- Crystallinity : Evidence from analogous compounds (e.g., ethoxy/methoxy-substituted benzimidazoles) suggests that acetyl groups may disrupt crystal packing due to steric bulk, reducing melting points compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.